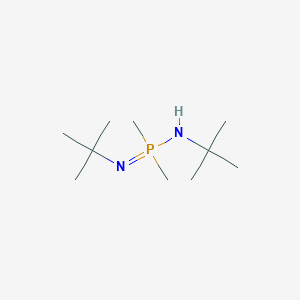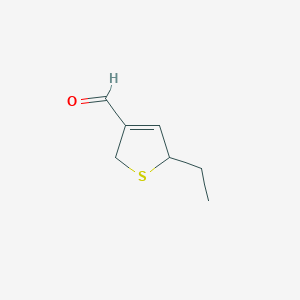
N,N'-Di-tert-butyl-P,P-dimethylphosphinimidic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is an organophosphorus compound characterized by the presence of tert-butyl and dimethyl groups attached to a phosphinimidic amide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide typically involves the reaction of tert-butylamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-Butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethylphosphinic chloride: tert-Butylamine is then reacted with dimethylphosphinic chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkoxides, amines, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinimidic amides
Applications De Recherche Scientifique
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for creating materials with specific functionalities.
Mécanisme D'action
The mechanism by which N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a ligand, binding to metal centers and altering their electronic and steric properties. This interaction can modulate the activity of metal-dependent enzymes or catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
N-tert-Butylbenzenesulfinimidoyl chloride: A reagent used in organic synthesis for the preparation of imines and other nitrogen-containing compounds.
Di-tert-butyl N,N-diisopropylphosphoramidite: A phosphoramidite used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Uniqueness
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphinimidic amide core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
61152-35-0 |
|---|---|
Formule moléculaire |
C10H25N2P |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
N-[tert-butylimino(dimethyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2P/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11H,1-8H3 |
Clé InChI |
DGNSRXYLZJNMDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(=NC(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphanium chloride](/img/structure/B14600077.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)



![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)


![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
